molecular formula C10H10ClF2NO2 B14072829 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one

1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14072829
M. Wt: 249.64 g/mol
InChI Key: ILQHRKMGXRHVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C10H11ClF2NO2. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-amino-5-(difluoromethoxy)benzene.

    Chlorination: The benzene derivative is then subjected to chlorination using thionyl chloride (SOCl2) to introduce the chloropropanone moiety.

    Final Product Formation: The intermediate product is then reacted with propanone under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloropropanone groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted products with different functional groups replacing the original ones.

Scientific Research Applications

1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one
  • 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one

Comparison

Compared to similar compounds, 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential applications. The difluoromethoxy group also contributes to its unique properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1-[3-amino-5-(difluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10ClF2NO2/c11-2-1-9(15)6-3-7(14)5-8(4-6)16-10(12)13/h3-5,10H,1-2,14H2

InChI Key

ILQHRKMGXRHVII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)OC(F)F)C(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.